3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, carbonyl, furan, and morpholine moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
- Formation of the benzofuran ring through cyclization reactions.
- Introduction of the furan ring via cross-coupling reactions.
- Attachment of the morpholine group through nucleophilic substitution.
- Final assembly of the pyrrol-2-one core through condensation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cyclization reactions.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation of the hydroxyl group would yield a ketone or aldehyde.
- Reduction of the carbonyl group would yield an alcohol.
- Substitution reactions could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might exhibit interesting biological activities due to its structural complexity. It could be studied for its potential as a pharmaceutical agent or as a probe in biochemical assays.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(piperidin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(pyrrolidin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H28N2O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O6/c1-15-3-5-20(32-15)22-21(23(28)17-4-6-19-18(14-17)13-16(2)33-19)24(29)25(30)27(22)8-7-26-9-11-31-12-10-26/h3-6,14,16,22,28H,7-13H2,1-2H3/b23-21- |
InChI Key |
UMGBXXUJYUDGIE-LNVKXUELSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(O5)C)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(O5)C)O |
Origin of Product |
United States |
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